Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features both an epoxide and a pyrazole ring This unique structure makes it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl pyrazole-4-carboxylate with an epoxide precursor. One common method includes the use of epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also features an epoxide ring and is used in similar chemical reactions.
Uniqueness: Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both an epoxide and a pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 1-(oxiran-2-ylmethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-3-10-11(4-7)5-8-6-14-8/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKHINKYEGSLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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